

Application Note: Isolation and Purification of Fijimycin C from Streptomyces sp. CNS-575

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Compound of Interest

Compound Name: *Fijimycin C*

Cat. No.: B1466044

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of **Fijimycin C**, a depsipeptide with significant antibacterial activity, from the fermentation broth of *Streptomyces* sp. strain CNS-575.[1][2] The methodologies outlined below are based on established procedures and are intended to guide researchers in obtaining this compound for further study and development.[1]

Overview of the Process

The isolation and purification of **Fijimycin C** involves a multi-step process that begins with the fermentation of the marine-derived *Streptomyces* sp. CNS-575.[1][3] Following fermentation, the secondary metabolites are adsorbed onto a resin, extracted using an organic solvent, and then subjected to a two-step chromatographic purification process.[1] The initial purification is achieved through silica gel open column chromatography, followed by a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Fijimycin C**. [1]

Data Summary

The quantitative data from the isolation and purification process are summarized in the tables below for clarity and easy comparison.

Table 1: Yields at Each Stage of Purification

Purification Stage	Starting Material	Recovered Material	Yield
Fermentation & Extraction	40 L Culture of Streptomyces sp. CNS-575	Crude Acetone Extract	8.6 g ^{[1][3]}
Silica Gel Chromatography	8.6 g Crude Acetone Extract	Fraction Six (Depsipeptide-rich)	3.9 g ^[1]

| Reversed-Phase HPLC | 3.9 g Fraction Six | Purified **Fijimycin C** | 3.2 mg^[1] |

Table 2: RP-HPLC Parameters and Results for **Fijimycin C** Isolation

Parameter	Specification
Chromatography System	Reversed-Phase High-Performance Liquid Chromatography
Column	Phenomenex Luna C18 (10 mm × 250 mm, 5 µm particle size) ^[1]
Mobile Phase	65% aqueous Acetonitrile (CH ₃ CN) ^[1]
Flow Rate	2.5 mL/min ^[1]
UV Detection Wavelength	254 nm ^{[1][3]}
Retention Time of Fijimycin C	17.5 minutes ^[1]
Physical Appearance	Amorphous white powder ^{[1][3]}

| Molecular Formula | C₄₄H₆₂N₈O₁₂^{[1][3]} |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the complete isolation and purification process.

3.1 Part 1: Fermentation of *Streptomyces sp. CNS-575*

- Strain and Culture Medium:
 - The producing organism is *Streptomyces* sp. strain CNS-575, isolated from a marine sediment sample.[\[1\]](#)[\[3\]](#)
 - Prepare the liquid medium (A1Bfe+C), which consists of 10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO_3 , 40 mg $\text{Fe}_2(\text{SO}_4)_3 \cdot 4\text{H}_2\text{O}$, and 100 mg KBr per 1 liter of seawater.[\[1\]](#)[\[3\]](#)
- Fermentation Conditions:
 - Inoculate 40 separate 1-liter volumes of the A1Bfe+C medium.[\[1\]](#)[\[3\]](#)
 - Incubate the cultures at 27 °C for 6 days with constant shaking at 215 rpm.[\[1\]](#)[\[3\]](#)

3.2 Part 2: Extraction of Crude **Fijimycin** Complex

- Adsorption of Metabolites:
 - At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to each culture flask at a concentration of 20 g/L.[\[1\]](#)[\[3\]](#)
 - Continue to shake the flasks at a low speed for an additional two hours to allow for the adsorption of extracellular secondary metabolites onto the resin.[\[1\]](#)[\[3\]](#)
- Harvesting and Extraction:
 - Collect the resin and cell mass by filtering the entire culture volume through cheesecloth.[\[1\]](#)[\[3\]](#)
 - Wash the collected material with deionized (DI) water to remove salts.[\[1\]](#)[\[3\]](#)
 - Soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[\[1\]](#)[\[3\]](#)
 - Filter the acetone extract to remove solid materials.[\[1\]](#)
 - Remove the acetone from the filtrate under vacuum to yield the solid crude extract. From a 40 L culture, approximately 8.6 g of solid material is expected.[\[1\]](#)[\[3\]](#)

3.3 Part 3: Chromatographic Purification of **Fijimycin C**

- Step 3.1: Silica Gel Open Column Chromatography (Initial Fractionation)
 - Apply the entire crude acetone extract (8.6 g) to a silica gel open column.^{[1][3]}
 - Elute the column using a step gradient mobile phase, starting with 10% ethyl acetate in isooctane and gradually increasing the polarity to 15% methanol in ethyl acetate.^{[1][3]}
 - Collect the eluent in fractions. This process should yield approximately nine distinct fractions.^[1]
 - Identify the fraction containing the desired depsipeptides. Fraction six, weighing around 3.9 g, has been reported to contain Fijimycins A, B, and C.^[1]
- Step 3.2: Reversed-Phase HPLC (Final Purification)
 - Dissolve the depsipeptide-containing fraction (Fraction six, 3.9 g) in a suitable solvent for HPLC injection.^[1]
 - Subject the sample to reversed-phase HPLC using the parameters outlined in Table 2.^[1]
 - Collect the eluent corresponding to the peak at a retention time of approximately 17.5 minutes. This peak represents **Fijimycin C**.^[1]
 - Evaporate the solvent from the collected fraction to obtain pure **Fijimycin C** as an amorphous white powder.^[1]

Visualization of the Workflow

The diagram below illustrates the complete experimental workflow for the isolation and purification of **Fijimycin C**.

Caption: Experimental workflow for **Fijimycin C** purification.

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References

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